1-(2-Chlorobenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The presence of the chlorobenzyl group enhances its biological profile, making it a subject of interest in medicinal chemistry.
The compound can be synthesized from readily available precursors, including o-phenylenediamine and various aromatic aldehydes. Its synthesis has been reported in several scientific studies, highlighting its structural properties and biological activities.
1-(2-Chlorobenzyl)-1H-benzimidazole is classified as an organic heterocyclic compound. It is part of a broader category of benzimidazole derivatives known for their diverse pharmacological activities.
The synthesis of 1-(2-chlorobenzyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2-chlorobenzaldehyde under acidic or basic conditions. The general procedure includes:
The synthesis can yield various derivatives by modifying substituents on the benzyl or benzimidazole moiety. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
The molecular formula for 1-(2-chlorobenzyl)-1H-benzimidazole is C15H13ClN2. The structure consists of a chlorobenzyl group attached to the nitrogen of the benzimidazole ring, which contributes to its chemical properties and reactivity.
The compound exhibits specific intermolecular interactions, such as C–H···π interactions, which influence its crystallization behavior .
1-(2-Chlorobenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
These reactions are often monitored using thin-layer chromatography and characterized using spectroscopic methods to confirm product formation and purity .
The mechanism of action for compounds like 1-(2-chlorobenzyl)-1H-benzimidazole often involves interaction with specific biological targets:
Relevant analytical data often include infrared spectra showing characteristic absorption bands corresponding to functional groups present in the molecule .
1-(2-Chlorobenzyl)-1H-benzimidazole has several scientific uses:
1-(2-Chlorobenzyl)-1H-benzimidazole represents a structurally specialized derivative within the benzimidazole class of heterocyclic compounds, characterized by the attachment of a 2-chlorobenzyl group at the N1 position of the benzimidazole core. This molecular framework combines the inherent biological relevance of the benzimidazole pharmacophore—a bioisostere of purine nucleotides—with the steric and electronic modifications imparted by the ortho-chloro substituted benzyl group. The strategic incorporation of chlorine at the ortho position of the benzyl substituent induces distinct conformational effects and influences intermolecular interactions with biological targets, positioning this compound as a valuable scaffold in medicinal chemistry exploration [1] [7]. Its synthesis typically involves N-alkylation reactions of 1H-benzimidazole precursors with 2-chlorobenzyl halides, leveraging the nucleophilicity of the benzimidazole nitrogen [9].
The benzimidazole core comprises a fused bicyclic system: a benzene ring condensed with an imidazole ring at bonds between carbon atoms 4 and 5 of the imidazole (IUPAC numbering: positions a and b in Figure 1). This creates a planar, 10 π-electron aromatic system exhibiting amphoteric properties due to the presence of both acidic (N1-H, pKa ~12.8) and basic (imidazole-type N3, conjugate acid pKa ~5.6) sites [1] [5]. Within the benzimidazole ring system:
Nomenclature: The parent compound is 1H-benzimidazole. Substitution at N1 is denoted by the prefix 1-(substituent)-1H-benzimidazole. Consequently, the specific derivative with a 2-chlorobenzyl group attached to N1 is systematically named 1-[(2-chlorophenyl)methyl]-1H-benzimidazole. Its CAS Registry Number is 116261-55-1. Common synonyms include 1-(2-chlorobenzyl)benzimidazole and N-(2-chlorobenzyl)benzimidazole. Key structural features defining this compound are:
Table 1: Characteristic Spectral Signatures of 1-(2-Chlorobenzyl)-1H-Benzimidazole
Spectroscopic Technique | Key Signals | Structural Assignment |
---|---|---|
IR (cm⁻¹) | ~3100-3000 (m), ~1600, 1580, 1450 (s), ~740-690 (s) | ν(=C-H) aromatic; ν(C=C, C=N) benzimidazole ring; ν(C-Cl) |
¹H NMR (δ ppm, DMSO-d6) | ~5.80 (s, 2H, N-CH₂-); ~7.20-7.90 (m, 8H, Ar-H) | N1-Benzyl methylene protons; Aromatic protons (benzimidazole C4-C7 + benzyl phenyl ring) |
¹³C NMR (δ ppm, DMSO-d6) | ~48.0 (N-CH₂-); ~113.0, 120.0, 122.5, 135.0, 142.0, 150.0 (Benzimidazole C); ~127-134 (Benzyl phenyl C); ~133.5 (C-Cl) | N1-Benzyl methylene carbon; Benzimidazole ring carbons; Benzyl phenyl ring carbons; C-Cl carbon |
The exploration of benzimidazole derivatives in drug discovery spans over a century, rooted in the recognition of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a component of vitamin B₁₂ (cobalamin) coenzymes [3] [7]. This natural occurrence highlighted the scaffold's biocompatibility and potential for mimicking nucleotides, spurring synthetic efforts. Key historical milestones include:
The progression towards N1-substituted derivatives, including 1-benzylbenzimidazoles, emerged from efforts to:
Table 2: Evolution of Key Benzimidazole-Based Drug Classes Featuring N1 and/or C2 Substitution
Era | Drug Class/Representative | Core Substitution Pattern | Primary Therapeutic Target/Use | Impact |
---|---|---|---|---|
1960s-70s | Anthelmintics (Thiabendazole, Albendazole) | C2: Thiazole, carbamates; N1: H | Parasite β-tubulin | Revolutionized treatment of parasitic worm infections |
1980s | Proton Pump Inhibitors (Omeprazole) | C2: Pyridinylmethylsulfinyl; N1: H (Prodrug activation at C2) | H⁺/K⁺ ATPase | Gold standard for acid-related disorders (GERD, ulcers) |
1990s | ARBs (Candesartan, Telmisartan) | N1: Alkyl chains tethered to biphenyltetrazole (Candesartan) or carboxylic acid (Telmisartan); C2: Often H | Angiotensin II Type 1 (AT₁) Receptor | Cornerstone therapy for hypertension and heart failure |
2000s+ | Kinase Inhibitors (Abemaciclib, Veliparib) | N1: Complex substitutions (e.g., aminopyrimidine-linked chains in Abemaciclib); C2/C5/C6: Often substituted | CDK4/6 (Abemaciclib); PARP (Veliparib) | Targeted therapies for various cancers; improved specificity |
2000s+ | Antivirals (e.g., Maribavir*) | N1: Complex sugar/alkyl; C2: Halogen/amino; C5/C6: Halogen | Viral kinases (UL97)/Other viral enzymes | Treatment of resistant CMV infections (*Not benzyl, but exemplifies C2/C5/C6 mod) [4] |
Ongoing | N1-Benzyl Derivatives (e.g., 1-(2-Chlorobenzyl)-1H-Benzimidazole) | N1: Benzyl (often substituted e.g., 2-Cl); C2: Variable (H, thioether, amine, heterocycle) | Diverse (e.g., Cytokines, Kinases, Receptors under investigation) | Exploration of optimized target engagement via steric/electronic modulation [1] [7] [9] |
The 2-chlorobenzyl group attached to the N1 position of benzimidazole confers distinct physicochemical and steric properties that profoundly influence the molecule's biological interaction profile. This substitution strategy is not arbitrary but exploits well-understood structure-activity relationship (SAR) principles:
Table 3: Comparative Biological Influence of N1-Benzyl Substitution Patterns in Benzimidazole Derivatives
Substituent on N1-Benzyl | Steric Conformation | Electronic Effect on Benzimidazole | Key Interaction Capabilities | Typical Biological Outcome (Relative to Unsubstituted Benzyl) |
---|---|---|---|---|
H (Unsubstituted Benzyl) | Moderately flexible, phenyl ring can rotate relatively freely | Weak +I (inductive donation) | Hydrophobic, π-π stacking, Van der Waals | Baseline activity; often lower potency/selectivity |
2-Chloro (Ortho) | Significant steric hindrance; Large dihedral angle (>60°), rigid conformation | -I effect dominates; Slight decrease in electron density at N1 | Strong Hydrophobic, Halogen Bond (XB) Donor, π-π stacking, potential for orthogonal binding modes | ↑ Potency & Selectivity in specific targets (e.g., Kinases, Receptors, Tubulin); Improved metabolic stability common |
3-Chloro (Meta) | Moderate steric effect; Dihedral angle less constrained than ortho | -I effect; Minimal resonance effects | Hydrophobic, Weak XB Donor (less optimal geometry), π-π stacking | Moderate ↑ activity; Often less potent than ortho-Cl |
4-Chloro (Para) | Minimal steric effect; Phenyl ring coplanarity less hindered | -I effect; Resonance possible but minor | Hydrophobic, Weak XB Donor (linear geometry achievable), π-π stacking | Moderate ↑ lipophilicity & potency; Similar to meta but slightly more predictable binding |
2,4-Dichloro | Severe steric hindrance at ortho; High rigidity | Strong -I effect | Strong Hydrophobic, Strong XB Donor (2-Cl), π-π stacking | Can further ↑ potency but risk of ↓ solubility & ↑ toxicity; Target-dependent results |
2-Methyl | Significant steric hindrance (similar to 2-Cl); No halogen | +I effect (Hyperconjugation) | Hydrophobic, Steric bulk; No XB | ↑ Lipophilicity & steric blocking; Potency varies; Metabolically vulnerable (oxidation) |
4-Methoxy | Minimal steric effect; Coplanar | Strong +R effect (> -I) | H-Bond Acceptor (Methoxy O), Hydrophobic, π-π stacking | Can ↑ solubility & alter target engagement (e.g., Ser/Thr kinases) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8